molecular formula C20H18N4O B12539189 2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one CAS No. 674796-32-8

2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one

Cat. No.: B12539189
CAS No.: 674796-32-8
M. Wt: 330.4 g/mol
InChI Key: AHXSPGLQSJMDKL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one is a complex organic compound that features a pyrene moiety attached to a tetrazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one typically involves the reaction of pyrene derivatives with tetrazinanone precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one exerts its effects involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the tetrazinanone ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-(pyren-1-YL)-1,2,4,5-tetrazinan-3-one is unique due to its combination of a pyrene moiety and a tetrazinanone ring. This structure imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

674796-32-8

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

2,4-dimethyl-6-pyren-1-yl-1,2,4,5-tetrazinan-3-one

InChI

InChI=1S/C20H18N4O/c1-23-20(25)24(2)22-19(21-23)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11,19,21-22H,1-2H3

InChI Key

AHXSPGLQSJMDKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(NC(N1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C

Origin of Product

United States

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